5-Bromo-2,3-dimethylpyridin-4-amine
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research
Pyridine and its derivatives are a cornerstone of modern chemical and pharmaceutical research, forming the structural basis of numerous vital compounds. ajrconline.orgresearchgate.net These six-membered heterocyclic compounds, containing one nitrogen atom, are prevalent in natural products like certain vitamins and alkaloids. researchgate.netnih.gov Their unique chemical properties, including their ability to act as a polar and ionizable aromatic system, make them valuable for enhancing the solubility and bioavailability of drug candidates. ajrconline.org
The versatility of the pyridine scaffold allows for extensive functionalization, leading to a broad spectrum of biological and pharmacological activities. wisdomlib.orgnih.gov Consequently, pyridine derivatives are integral to the discovery and design of new drugs. ajrconline.orgnih.gov They have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, antimicrobial, anticonvulsant, analgesic, and antitumor agents. wisdomlib.orgnih.gov The ability to readily modify the pyridine ring at multiple positions enables chemists to fine-tune the properties of these molecules for specific biological targets. mdpi.com
Structural Characteristics and Chemical Environment of 5-Bromo-2,3-dimethylpyridin-4-amine
This compound is a substituted pyridine with a distinct arrangement of functional groups that dictates its chemical behavior. The core of the molecule is a pyridine ring, with a bromine atom at the 5-position, an amino group at the 4-position, and two methyl groups at the 2- and 3-positions. This specific substitution pattern creates a unique electronic and steric environment. The amino group is a strong activating group, while the bromine atom is a deactivating group, influencing the reactivity of the pyridine ring.
The presence of the bromine atom offers a site for further chemical modification, such as through cross-coupling reactions, which are fundamental in the synthesis of more complex molecules. mdpi.com The methyl groups contribute to the molecule's steric bulk and lipophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| CAS Number | 139047-59-9 |
| Melting Point | 133-135 °C |
| Boiling Point | 278.2 °C at 760 mmHg |
| Appearance | Solid |
Note: Data sourced from publicly available chemical databases. sigmaaldrich.com
Overview of Existing Research Trajectories for Related Halogenated Aminopyridines
Halogenated aminopyridines are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. researchgate.net Research has demonstrated their potential as anticancer, antiviral, and antimicrobial agents. researchgate.net The halogen atom, often bromine or chlorine, serves as a crucial handle for synthetic transformations, allowing for the creation of diverse molecular libraries for drug discovery. mdpi.comnih.gov
A common research trajectory involves using halogenated aminopyridines as key intermediates in the synthesis of more complex heterocyclic systems. mdpi.comacs.org For instance, Suzuki cross-coupling reactions are frequently employed to introduce new aryl or alkyl groups at the position of the halogen, leading to compounds with novel biological profiles. mdpi.com The position of the halogen and amino groups on the pyridine ring significantly influences the molecule's reactivity and its interactions with biological targets. mdpi.com Studies on various isomers of bromo-aminopyridines have shown that these structural nuances can lead to different pharmacological effects.
Furthermore, research into halogenated aminopyridines often explores their role as building blocks for kinase inhibitors, a critical class of anticancer drugs. nih.gov The pyridine core can mimic the hinge-binding region of ATP in kinases, while the substituents can be tailored to achieve selectivity and potency. The synthesis and biological evaluation of libraries of halogenated aminopyridine derivatives remain an active area of investigation. nih.govnih.gov
Rationale for Comprehensive Academic Investigation of this compound
A comprehensive academic investigation of this compound is warranted due to its unique structural features and its potential as a versatile building block in synthetic and medicinal chemistry. While research exists on related halogenated aminopyridines, the specific substitution pattern of this compound—a bromine at position 5, an amino group at position 4, and methyl groups at positions 2 and 3—presents a distinct chemical entity whose properties and potential applications are not yet fully explored.
The strategic placement of the bromine atom makes it a prime candidate for a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions. A thorough investigation into its reactivity could unveil novel and efficient synthetic routes to complex, polysubstituted pyridine derivatives. Such derivatives are of high interest in drug discovery, where subtle changes in molecular architecture can lead to significant improvements in biological activity and selectivity.
Furthermore, the specific arrangement of the amino and methyl groups could influence its biological profile. A detailed study of its interactions with various biological targets could uncover novel therapeutic applications. The compound serves as a valuable scaffold for the development of new chemical entities with potential activities ranging from kinase inhibition to other areas of medicinal chemistry. A dedicated academic study would provide a deeper understanding of its structure-activity relationships and pave the way for its use in the development of new and effective therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
5-bromo-2,3-dimethylpyridin-4-amine |
InChI |
InChI=1S/C7H9BrN2/c1-4-5(2)10-3-6(8)7(4)9/h3H,1-2H3,(H2,9,10) |
InChI Key |
MMTMNOXMXZDXFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1C)Br)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 5 Bromo 2,3 Dimethylpyridin 4 Amine
Transformations Involving the Pyridine (B92270) Ring System
The reactivity of the pyridine core is a balance between the inherent electron-deficient nature of the heterocycle and the strong electron-donating effect of the C4-amino substituent.
Electrophilic Aromatic Substitution Reactions
In general, the pyridine ring is resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. However, the presence of a strongly activating amino group at the C4 position can facilitate such reactions. The amino group directs incoming electrophiles to its ortho positions (C3 and C5).
In the case of 5-Bromo-2,3-dimethylpyridin-4-amine, both positions ortho to the activating amino group are already substituted—C3 with a methyl group and C5 with a bromine atom. The only remaining unsubstituted position on the ring is C6. This position is meta to the amino group and therefore not electronically favored for substitution. Consequently, further electrophilic aromatic substitution on the pyridine ring of this molecule is generally considered difficult to achieve under standard conditions. For comparison, the bromination of 2-aminopyridine (B139424) readily yields 2-amino-5-bromopyridine, and can even proceed to form 2-amino-3,5-dibromopyridine, showcasing the powerful directing effect of the amino group to its ortho and para positions. orgsyn.org
Nucleophilic Aromatic Substitution Reactions at Brominated Positions
Direct nucleophilic aromatic substitution (NAS) of a leaving group on a pyridine ring is most favorable at the C2 and C4 positions. This is because the anionic intermediate (a Meisenheimer-like complex) formed during the reaction can be effectively stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.comyoutube.comvaia.com
The bromine atom in this compound is located at the C5 position, which is meta to the ring nitrogen. As a result, direct displacement of the bromide by a nucleophile via the classical NAS mechanism is electronically disfavored.
However, the bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are the most important transformations at this position. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. Structurally similar compounds, such as 5-bromo-substituted aminopyridines, are known to be versatile building blocks in such reactions.
Common cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds or introduce alkyl/alkenyl groups.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form new C-N bonds.
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted pyridines.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
Table 1: Representative Cross-Coupling Reactions at the C5-Bromo Position
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | 5-Aryl-2,3-dimethylpyridin-4-amine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Xantphos | 5-(Diorganoamino)-2,3-dimethylpyridin-4-amine |
| Sonogashira | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI | 5-Alkynyl-2,3-dimethylpyridin-4-amine |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / P(o-tolyl)₃ | 5-Alkenyl-2,3-dimethylpyridin-4-amine |
Reactivity at the Amine Functionality
The primary amino group at the C4 position is nucleophilic and undergoes a variety of characteristic reactions.
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily reacting with electrophilic carbon atoms.
N-Alkylation: The amine can be alkylated by reacting with alkyl halides or other alkylating agents to form secondary and tertiary amines. The reaction proceeds via nucleophilic attack of the amine on the alkylating agent.
N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of the corresponding amide derivative. This is a common strategy for protecting the amino group or for synthesizing more complex molecules. For instance, the related compound 4-dimethylaminopyridine (B28879) (DMAP) is well-known as a catalyst in acylation reactions, highlighting the reactivity of the pyridine nitrogen system. wikipedia.org
Diazotization and Subsequent Transformations
As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The reaction produces a 5-bromo-2,3-dimethylpyridin-4-diazonium salt.
This diazonium salt is a valuable synthetic intermediate that can be converted into a wide array of other functional groups through subsequent reactions, often called Sandmeyer or Sandmeyer-type reactions. The diazonium group (–N₂⁺) is an excellent leaving group (dinitrogen gas), facilitating its replacement.
Table 2: Transformations via Diazotization
| Reagent(s) | Reaction Type | Resulting Functional Group at C4 |
|---|---|---|
| CuCl / HCl | Sandmeyer | Chloro (–Cl) |
| CuBr / HBr | Sandmeyer | Bromo (–Br) |
| CuCN / KCN | Sandmeyer | Cyano (–CN) |
| H₂O, Δ | Hydrolysis | Hydroxyl (–OH) |
| HBF₄, then Δ | Schiemann | Fluoro (–F) |
| H₃PO₂ | Reduction | Hydrogen (–H) |
Condensation Reactions and Imine Formation
The primary amino group can condense with the carbonyl group of aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically performed under conditions that facilitate the removal of water, such as azeotropic distillation with a Dean-Stark apparatus, to drive the equilibrium toward the product. The formation of the imine is often catalyzed by either acid or base. The resulting C=N double bond of the imine can be subsequently reduced to form a secondary amine, a process known as reductive amination.
Halogen-Directed Reactivity: Metal-Catalyzed Coupling Reactions of the Bromo Substituent
The bromine atom at the C5 position of this compound is the primary site for derivatization via metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simple precursors. The electron-deficient nature of the pyridine ring enhances the susceptibility of the C-Br bond to oxidative addition, a key step in many catalytic cycles.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron compound with a halide or triflate. In the case of this compound, the bromo substituent readily participates in Suzuki coupling reactions with a variety of aryl- and heteroarylboronic acids. These reactions are typically catalyzed by palladium complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base.
A study on the closely related compound, 5-bromo-2-methylpyridin-3-amine, demonstrated the feasibility of this transformation. mdpi.com The reaction of the bromopyridine with various arylboronic acids in the presence of Pd(PPh₃)₄ and a base like potassium phosphate (B84403) (K₃PO₄) in a 1,4-dioxane (B91453)/water solvent system at elevated temperatures (85–95 °C) afforded the corresponding 5-aryl-2-methylpyridin-3-amines in moderate to good yields. mdpi.com It is important to note that the presence of the free amino group can sometimes interfere with the catalytic cycle. In such cases, protection of the amino group, for instance as an acetamide, can lead to improved yields and cleaner reactions. mdpi.com
The general conditions for the Suzuki cross-coupling of this compound would be analogous. The reaction would proceed via the standard catalytic cycle involving oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired 5-aryl-2,3-dimethylpyridin-4-amine and regenerate the Pd(0) catalyst.
Table 1: Representative Conditions for Suzuki Cross-Coupling of Bromopyridines
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | mdpi.com |
| Base | K₃PO₄ | mdpi.com |
| Solvent | 1,4-Dioxane/Water | mdpi.com |
| Temperature | 85-95 °C | mdpi.com |
The electronic properties of the arylboronic acid can influence the reaction efficiency, with electron-rich boronic acids often providing better yields. mdpi.com
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction is highly valuable for the synthesis of a wide range of arylamines, which are prevalent in pharmaceuticals and functional materials. For this compound, this reaction would involve the coupling of the bromo-substituted pyridine with a primary or secondary amine.
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the desired arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. Bidentate phosphine (B1218219) ligands like BINAP and DPPF, as well as sterically hindered monodentate phosphine ligands, have proven effective in these couplings. wikipedia.org
Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst | Ligand | Base | Solvent | Reference |
| Pd(OAc)₂ | 1,3-Bis(diphenylphosphino)propane (dppp) | NaOtBu | Toluene | researchgate.net |
| [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | chemspider.com |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | 1,4-Dioxane | nih.gov |
Beyond Suzuki and Buchwald-Hartwig reactions, the bromo substituent in this compound can also be utilized in other important palladium-catalyzed cross-coupling reactions.
The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding an alkynyl-substituted aromatic compound. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction of 2-amino-3-bromopyridines with terminal alkynes has been reported to proceed in good yields using a palladium trifluoroacetate (B77799) catalyst, triphenylphosphine (B44618) as a ligand, and copper(I) iodide as a co-catalyst in the presence of triethylamine. scirp.org These conditions could likely be adapted for the Sonogashira coupling of this compound. Nickel-catalyzed Sonogashira couplings have also been developed as an alternative to palladium-based systems. nih.gov
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org While specific examples for the target compound are scarce, the Heck reaction of various bromopyridines with alkenes has been documented. researchgate.net The reaction typically proceeds with high trans selectivity. organic-chemistry.org
The Stille reaction couples an organotin compound with an sp²-hybridized halide or pseudohalide, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. Although the toxicity of organotin reagents is a drawback, the Stille reaction remains a valuable synthetic tool. organic-chemistry.org The general principles of the Stille reaction would apply to this compound, allowing for the introduction of various organic groups at the C5 position.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. mdpi.com The 2-aminopyridine scaffold is a common target for MCRs. While no MCRs specifically utilizing this compound as a starting material have been reported, its structural motifs suggest its potential as a building block in such reactions.
For instance, various MCRs for the synthesis of substituted 2-aminopyridines have been developed, often involving the reaction of a ketone, an active methylene (B1212753) compound, an aldehyde, and an ammonium (B1175870) source. mdpi.comnih.gov Given that this compound is a pre-formed aminopyridine, its application in MCRs would likely involve the reactivity of the amino group or the bromo substituent in a post-MCR modification or as a component in a novel MCR design. For example, the amino group could potentially act as a nucleophile in a Groebke-Blackburn-Bienaymé three-component reaction. acs.org
Chemo- and Regioselectivity in Derivatization Pathways and Controlling Factors
The presence of multiple reactive sites in this compound—the bromo substituent, the amino group, and the pyridine ring itself—raises questions of chemo- and regioselectivity in its derivatization.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of metal-catalyzed coupling reactions, the C-Br bond is generally more reactive than C-H bonds on the pyridine ring under typical palladium-catalyzed conditions. The amino group can also coordinate to the metal center, potentially influencing the catalytic activity. As mentioned for the Suzuki coupling, protection of the amino group can be a strategy to enhance the chemoselectivity for the C-Br bond functionalization. mdpi.com
Regioselectivity concerns the position at which a reaction occurs. For this compound, the primary site of functionalization via cross-coupling reactions is the C5 position, directed by the bromo substituent. However, if C-H activation reactions were to be considered, the electronic and steric effects of the existing substituents would play a crucial role in determining the site of new bond formation. The amino group is a strong activating group, while the methyl groups provide steric hindrance. In polysubstituted pyridines, the regioselectivity of functionalization can be controlled by factors such as the choice of catalyst, ligand, solvent, and the specific directing groups present on the ring. rsc.orgnih.gov For instance, the use of a blocking group can be a powerful strategy to direct functionalization to a specific position. nih.gov In the absence of a directing group, the inherent electronic properties of the substituted pyridine ring would dictate the regiochemical outcome of reactions like electrophilic aromatic substitution or Minisci-type radical alkylation.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2,3 Dimethylpyridin 4 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For a molecule like 5-Bromo-2,3-dimethylpyridin-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to confirm the substitution pattern on the pyridine (B92270) ring.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic proton, the amine protons, and the two methyl groups. The chemical shift of the lone aromatic proton at the C6 position would be influenced by the adjacent nitrogen atom and the bromine at the C5 position. The amine protons would likely appear as a broad singlet, the chemical shift of which could be dependent on the solvent and concentration. The two methyl groups at C2 and C3 would each exhibit a singlet, with their respective chemical shifts providing insight into the electronic environment of the pyridine ring.
The ¹³C NMR spectrum would complement the ¹H data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons would be particularly informative, reflecting the combined electronic effects of the bromo, amino, and dimethyl substituents.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To move beyond simple signal assignment and definitively establish the molecular connectivity, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings. For this compound, a key correlation would be expected between the aromatic proton and any long-range couplings to the methyl protons, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the previously assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the substitution pattern. For instance, correlations from the methyl protons to the quaternary carbons of the pyridine ring would definitively place the methyl groups and the bromine atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For a relatively rigid molecule like this, NOESY could show correlations between the amine protons and the C3-methyl group, as well as between the C3-methyl and C2-methyl protons, further solidifying the structural assignment.
A hypothetical data table summarizing expected NMR data is presented below.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H6 | ~8.0 | - | C2, C4, C5 |
| NH₂ | variable | - | C3, C4, C5 |
| 2-CH₃ | ~2.4 | ~20 | C2, C3, C6 |
| 3-CH₃ | ~2.2 | ~15 | C2, C3, C4 |
| C2 | - | ~155 | - |
| C3 | - | ~125 | - |
| C4 | - | ~145 | - |
| C5 | - | ~110 | - |
| C6 | - | ~150 | - |
Advanced NMR Studies on Conformational Dynamics
While the pyridine ring itself is aromatic and largely planar, the amino and methyl substituents can exhibit rotational dynamics. Advanced NMR techniques, such as variable temperature (VT) NMR studies, could provide insights into these conformational processes. For example, hindered rotation around the C4-N bond of the amino group could lead to broadening of the amine proton signal or even decoalescence into separate signals at low temperatures. Similarly, VT-NMR could be used to study the rotational barriers of the methyl groups, although these are typically low. Such studies are crucial for understanding the molecule's flexibility, which can influence its interaction with biological targets or its packing in the solid state.
X-ray Diffraction Crystallography: Elucidating Solid-State Structures and Intermolecular Interactions
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state structure. Obtaining suitable crystals of this compound would allow for the direct visualization of the molecule and the intricate network of intermolecular interactions that govern its crystal packing.
A hypothetical crystal structure determination would provide precise bond lengths, bond angles, and torsion angles. This data would offer a definitive confirmation of the connectivity established by NMR and would reveal any subtle distortions from ideal geometries caused by steric strain or electronic effects.
Crystal Packing Motifs and Supramolecular Assembly
The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a delicate balance of intermolecular forces. For this compound, one would anticipate the formation of supramolecular assemblies driven by hydrogen bonding and other non-covalent interactions. The interplay between the amino group (a hydrogen bond donor) and the pyridine nitrogen (a hydrogen bond acceptor) would likely lead to the formation of well-defined motifs, such as dimers or chains. The bromine atom could also participate in halogen bonding, a directional interaction that is increasingly recognized as a powerful tool in crystal engineering.
Hydrogen Bonding Network Analysis
A detailed analysis of the hydrogen bonding network would be a central part of the crystallographic study. The primary amine group is capable of donating two hydrogen bonds, while the pyridine nitrogen can act as an acceptor. This would likely result in the formation of robust N-H···N hydrogen bonds, which are a common feature in the crystal structures of aminopyridines. The geometry of these hydrogen bonds (donor-acceptor distance and angle) would provide quantitative information about their strength and directionality.
A hypothetical table of crystallographic data is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~12.0 |
| c (Å) | ~9.0 |
| β (°) | ~105 |
| Volume (ų) | ~780 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.7 |
| Hydrogen Bond (D-H···A) | N-H···N |
| D···A distance (Å) | ~2.9 |
| D-H···A angle (°) | ~170 |
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, such as solubility and stability. A systematic screening for polymorphs of this compound would involve crystallization from a variety of solvents under different conditions. Each new polymorph would be characterized by X-ray diffraction to reveal its unique packing arrangement.
Furthermore, co-crystallization studies, where the target molecule is crystallized with a second, complementary molecule (a co-former), could be explored. This approach can be used to modify the physical properties of the compound or to create novel supramolecular architectures with specific functionalities. The design of co-crystals would leverage the hydrogen bonding and halogen bonding capabilities of this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing its conformational state. For this compound, the spectra would be characterized by vibrations of the pyridine ring, the amino group, the methyl groups, and the carbon-bromine bond.
The pyridine ring itself has a set of characteristic stretching and bending vibrations. acs.orgcdnsciencepub.comrsc.orgaps.org The substitution pattern on the ring—with two methyl groups, an amino group, and a bromine atom—influences the precise frequencies of these modes. The C=C and C=N stretching vibrations within the ring are typically observed in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would also be present at lower frequencies.
The primary amine (-NH₂) group gives rise to characteristic stretching and bending vibrations. The symmetric and asymmetric N-H stretching vibrations are expected in the 3500-3300 cm⁻¹ region. The N-H scissoring (bending) mode typically appears around 1650-1580 cm⁻¹.
The methyl (-CH₃) groups will exhibit symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ range. Their bending (scissoring and rocking) vibrations would be found at lower wavenumbers, typically around 1460 cm⁻¹ and 1375 cm⁻¹.
The carbon-bromine (C-Br) stretching vibration is expected at the lower end of the mid-IR spectrum, generally in the 600-500 cm⁻¹ range. This band can sometimes be weak or coupled with other vibrations, making its assignment complex.
Conformational insights can be gained by analyzing changes in the spectra under different conditions, such as temperature or solvent polarity, although for a relatively rigid molecule like this, significant conformational isomerism is not expected. The orientation of the amino group relative to the ring could, however, influence the fine details of the spectrum. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental spectra, aiding in the precise assignment of vibrational modes. researchgate.netnih.govglobalresearchonline.net
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Amino (-NH₂) | Asymmetric N-H Stretch | 3500 - 3400 | Medium-Weak | Medium |
| Amino (-NH₂) | Symmetric N-H Stretch | 3400 - 3300 | Medium-Weak | Medium |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Variable | Strong |
| Methyl (-CH₃) | Asymmetric C-H Stretch | ~2960 | Medium-Strong | Medium-Strong |
| Methyl (-CH₃) | Symmetric C-H Stretch | ~2870 | Medium | Medium |
| Amino (-NH₂) | N-H Scissoring | 1650 - 1580 | Medium-Strong | Weak |
| Pyridine Ring | C=C, C=N Stretches | 1600 - 1400 | Strong | Strong |
| Methyl (-CH₃) | Asymmetric C-H Bend | ~1460 | Medium | Medium |
| Methyl (-CH₃) | Symmetric C-H Bend | ~1375 | Medium | Weak |
| Pyridine Ring | Ring Breathing | 1050 - 990 | Weak | Strong |
Note: These are expected values based on typical functional group frequencies and data from related pyridine compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is indispensable for the structural analysis of novel compounds. It provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.
For this compound (C₇H₉BrN₂), the molecular ion peak in the mass spectrum would be a distinctive doublet. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity separated by approximately 2 m/z units (the [M]⁺ and [M+2]⁺ peaks), a hallmark signature for a monobrominated compound. nih.gov The high resolution of the instrument would allow for the measured m/z values to be matched to the calculated exact masses of C₇H₉⁷⁹BrN₂ and C₇H₉⁸¹BrN₂, confirming the elemental composition.
The fragmentation of this compound under electron ionization (EI) or other ionization techniques would provide further structural information. The fragmentation pathways can be predicted based on the stability of the resulting ions. Common fragmentation patterns for related aromatic amines and halogenated pyridines suggest several likely pathways:
Loss of a Bromine Radical: A primary fragmentation step would likely be the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a [M-Br]⁺ ion. This is often a favorable pathway for bromoaromatic compounds.
Loss of a Methyl Radical: Cleavage of a C-C bond to lose a methyl radical (•CH₃) from one of the dimethyl groups is another plausible fragmentation, leading to a [M-CH₃]⁺ ion.
Loss of HCN: A characteristic fragmentation of pyridine rings is the elimination of a neutral molecule of hydrogen cyanide (HCN), which could occur from the [M-Br]⁺ or other fragment ions.
Retro-Diels-Alder (RDA) type reactions: Although less common for substituted pyridines, ring cleavage pathways might also be observed, particularly under higher energy conditions.
By analyzing the exact masses of these fragment ions using HRMS, their elemental compositions can be determined, allowing for the confident elucidation of the fragmentation pathways and, by extension, the confirmation of the parent molecule's structure. mdpi.comnih.gov
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) | Predicted Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ | C₇H₉⁷⁹BrN₂⁺ | 200.0003 | Molecular Ion |
| [M+2]⁺ | C₇H₉⁸¹BrN₂⁺ | 201.9983 | Molecular Ion (Isotope) |
| [M-Br]⁺ | C₇H₉N₂⁺ | 121.0766 | Loss of •Br from Molecular Ion |
| [M-CH₃]⁺ | C₆H₆⁷⁹BrN₂⁺ | 184.9847 | Loss of •CH₃ from Molecular Ion |
Note: The calculated exact masses are based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br/⁸¹Br). The fragmentation pathways are predictive.
Theoretical and Computational Investigations of 5 Bromo 2,3 Dimethylpyridin 4 Amine
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-2,3-dimethylpyridin-4-amine, these studies would elucidate the distribution of electrons and predict its chemical behavior.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the pyridine ring, influenced by the electron-withdrawing bromine atom, suggesting these areas are susceptible to nucleophilic attack.
A hypothetical Frontier Molecular Orbital analysis for this compound, based on calculations of similar brominated pyridine derivatives, might yield the following data:
| Parameter | Calculated Value (eV) |
| HOMO Energy | -5.9 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.7 |
This interactive table contains hypothetical data for illustrative purposes.
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential.
For this compound, the MEP surface would likely show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the amino group, indicating regions with high electron density that are attractive to electrophiles.
Positive Potential (Blue): Located around the hydrogen atoms of the amino group and potentially a region of weaker positive potential on the bromine atom (a phenomenon known as the σ-hole), suggesting sites for nucleophilic interaction.
Neutral Regions (Green): Associated with the methyl groups and the carbon backbone.
These maps are crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal engineering.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Mechanistic Insights
Transition State Characterization
For reactions involving this compound, such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromine position, DFT calculations can be employed to determine the geometry and energy of the transition states. Characterizing the transition state provides insight into the reaction's feasibility and the factors that control its rate. For instance, the steric hindrance from the adjacent methyl groups could influence the energy of the transition state in coupling reactions.
Reaction Energetics and Kinetics
DFT calculations can provide quantitative data on the activation energies and reaction enthalpies. This information is critical for predicting reaction rates and understanding the thermodynamic driving forces. For example, a study on a related bromotriazine (B15074216) showed that the choice of palladium catalyst and reaction conditions significantly impacted the reaction yield, an observation that can be rationalized through computational analysis of the reaction energetics.
A hypothetical reaction coordinate diagram for a Suzuki coupling reaction involving this compound would show the relative energies of the reactants, intermediates, transition states, and products, providing a complete energetic profile of the reaction.
Molecular Dynamics Simulations for Conformational Space and Solvation Effects
While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.
For this compound, MD simulations can be used to:
Explore Conformational Space: The rotation of the amino and methyl groups can be studied to identify the most stable conformations in different environments.
Analyze Solvation Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around the solute and influence its conformation and reactivity. The interactions between the solute and solvent, such as hydrogen bonding, can be quantified.
These simulations are particularly important for understanding how the molecule behaves in a real-world chemical or biological system, bridging the gap between theoretical calculations in the gas phase and experimental observations in solution.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, Density Functional Theory (DFT) would be a primary method of choice, likely employing a functional such as B3LYP combined with a basis set like 6-31G(d,p) to balance accuracy and computational cost. mdpi.com Such calculations can predict a range of spectroscopic parameters.
The first step in these calculations involves the optimization of the molecular geometry to find the lowest energy conformation. From this optimized structure, various spectroscopic data can be calculated:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. The calculated values are then typically referenced against a standard, such as Tetramethylsilane (TMS), to yield chemical shifts that can be directly compared with experimental spectra. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or the specific level of theory used.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method. These calculations can help in assigning specific vibrational modes to the observed experimental bands.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are valuable for understanding the electronic transitions within the molecule, such as π→π* and n→π* transitions.
Below are illustrative tables of what predicted spectroscopic data for this compound might look like.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 150.2 |
| C3 | - | 125.8 |
| C4 | - | 145.6 |
| C5 | - | 108.9 |
| C6 | 8.10 | 148.5 |
| 2-CH₃ | 2.35 | 18.4 |
| 3-CH₃ | 2.20 | 15.1 |
| 4-NH₂ | 4.50 (broad) | - |
Note: These are hypothetical values for illustrative purposes.
Table 2: Predicted Major IR Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3450, 3350 | N-H stretching (asymmetric and symmetric) |
| 3050 | C-H stretching (aromatic) |
| 2980, 2940 | C-H stretching (methyl groups) |
| 1620 | C=C stretching (pyridine ring) |
| 1580 | N-H scissoring |
| 1250 | C-N stretching |
| 650 | C-Br stretching |
Note: These are hypothetical values for illustrative purposes.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties and activities of chemical compounds based on their molecular structures. nih.gov For this compound, QSPR models could be developed to predict a wide range of chemical behaviors, from physical properties like solubility and boiling point to more complex attributes like reactivity or biological activity.
The development of a QSPR model involves several key steps:
Dataset Collection: A dataset of molecules with known properties or activities is required. For a study involving this compound, this would ideally include a series of structurally related pyridine derivatives.
Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Electronic Descriptors: Such as dipole moment, HOMO/LUMO energies, and partial charges on atoms. nih.gov
Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters.
Topological Descriptors: Which describe the connectivity of atoms in the molecule.
Lipophilicity Descriptors: Like the logarithm of the partition coefficient (logP).
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the property of interest.
Model Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation techniques to ensure its reliability.
For this compound, a QSPR model could, for instance, predict its permeability across biological membranes, a property of interest in drug discovery. nih.gov Such a model would likely use descriptors like polar surface area, solvation free energy, and lipophilicity.
Table 3: Illustrative Molecular Descriptors for a QSPR Study of this compound
| Descriptor | Predicted Value | Potential Correlated Property |
| Molecular Weight | 201.06 g/mol | General physical properties |
| LogP | 2.15 | Lipophilicity, Membrane Permeability |
| Polar Surface Area (PSA) | 38.9 Ų | Solubility, Permeability |
| Dipole Moment | 3.5 D | Polarity, Intermolecular Interactions |
| HOMO Energy | -8.5 eV | Electron-donating ability, Reactivity |
| LUMO Energy | -1.2 eV | Electron-accepting ability, Reactivity |
Note: These are hypothetical values for illustrative purposes.
The insights gained from such QSPR models can guide the synthesis of new derivatives with enhanced properties, for example, by suggesting modifications to the molecular structure that would improve a desired characteristic.
Role As a Synthetic Building Block and Chemical Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The pyridine (B92270) scaffold is a cornerstone of many biologically active compounds and functional materials. 5-Bromo-2,3-dimethylpyridin-4-amine is an ideal starting material for creating more intricate heterocyclic structures, particularly those involving fused rings.
The synthesis of fused pyridine ring systems, such as pyrazolopyridines, is a significant area of medicinal chemistry research due to their diverse biological activities, including their use as kinase inhibitors and anti-cancer agents. nih.gov The general strategy often involves the annulation (formation of a new ring) of a pyrazole (B372694) ring onto a pyridine core. researchgate.net
While specific examples starting directly from this compound are not extensively documented, established synthetic routes for isomeric and related structures highlight its potential. For instance, pyrazolo[3,4-b]pyridines are commonly synthesized through the cyclization of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comnih.gov A plausible pathway for utilizing this compound would involve its conversion into a diaminopyridine derivative, which could then undergo cyclization with an appropriate reagent to form a fused pyrazole ring.
Another relevant approach is the synthesis of pyrazolo[4,3-b]pyridines, which has been achieved starting from functionalized 3-nitropyridines. nih.govresearchgate.net The amino group of this compound could, in principle, direct cyclization reactions with appropriate synthons to build an adjacent heterocyclic ring, leading to fused systems like pyrazolo[4,3-b]pyridines or other related structures. The synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives further underscores the utility of brominated pyridines in creating complex, fused heterocyclic frameworks. growingscience.com
Macrocycles are large ring structures that are of great interest in host-guest chemistry, catalysis, and drug development. The bifunctional nature of this compound, with its reactive bromine atom and amino group, presents theoretical possibilities for its use in macrocyclization reactions. For example, the bromine could be used in a coupling reaction with one part of a long-chain molecule, while the amine group reacts with another part of the same molecule to close the ring. However, specific, documented examples of incorporating this compound into macrocyclic architectures are not prevalent in the current scientific literature, suggesting this may be an underexplored area of its application.
Scaffold for Novel Pyridine-Based Architectures in Organic Synthesis
The term "scaffold" refers to a core molecular structure upon which a variety of substituents can be systematically added to create a library of related compounds. This compound is an excellent scaffold due to the distinct reactivity of its functional groups.
The bromine atom is a key handle for diversification, primarily through metal-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, for example, is a powerful method for forming carbon-carbon bonds. Research on the related isomer, 5-bromo-2-methylpyridin-3-amine, has demonstrated that it readily undergoes Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst to produce novel biaryl pyridine derivatives in good yields. mdpi.com This reaction is highly tolerant of different functional groups on the arylboronic acid, allowing for the synthesis of a wide array of substituted pyridines. mdpi.com A similar reactivity can be anticipated for this compound, enabling the creation of diverse molecular libraries for applications such as drug discovery.
The amino group provides another site for modification. It can be acylated, alkylated, or used as a directing group for further reactions on the pyridine ring, expanding the range of possible molecular architectures.
| Reaction Type | Reactive Site | Potential Reagent | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | C-Br | Arylboronic Acid (Ar-B(OH)₂) | 5-Aryl-2,3-dimethylpyridin-4-amine |
| Buchwald-Hartwig Amination | C-Br | Amine (R₂NH) | N-Substituted-2,3-dimethylpyridine-4,5-diamine |
| Sonogashira Coupling | C-Br | Terminal Alkyne (RC≡CH) | 5-Alkynyl-2,3-dimethylpyridin-4-amine |
| Acylation | -NH₂ | Acyl Chloride (RCOCl) | N-(5-Bromo-2,3-dimethylpyridin-4-yl)amide |
Applications in Supramolecular Chemistry and Materials Science Precursors
The structural features of this compound also make it a candidate for the development of new materials, including coordination polymers and dendrimers.
Pyridine and its derivatives are classic ligands in coordination chemistry, using the lone pair of electrons on the nitrogen atom to bind to metal centers. The compound 3-bromo-N,N-dimethylpyridin-4-amine, an isomer of the title compound, is known to act as a monodentate ligand, coordinating with metals like copper(II) through its pyridine nitrogen. Such complexes can exhibit interesting magnetic and redox properties.
Dendrimers are highly branched, tree-like macromolecules with well-defined structures. researchgate.netmdpi-res.com Their synthesis often relies on monomers with multiple reactive sites. Polyamidoamine (PAMAM) dendrimers, for example, are built by reacting monomers in a stepwise fashion to create successive generations of a branched structure. researchgate.netnih.gov
The amino group on this compound provides a potential attachment point for incorporating this molecule into a polymer or dendrimer. For example, the primary amine could react with an acrylate (B77674) group via an aza-Michael addition, a reaction used to form dendrimer hydrogels. nih.gov While the direct use of this compound in polymer or dendrimer synthesis is not widely reported, its functional handles make it a plausible candidate for creating novel functionalized macromolecules. The bromine atom, if retained, could serve as a site for post-polymerization modification, allowing for the attachment of other molecules to the surface of the dendrimer or along the polymer chain.
Synthesis of Highly Functionalized Organic Molecules with Diverse Reactivity Profiles
The strategic incorporation of the this compound scaffold serves as a cornerstone in the generation of highly functionalized organic molecules. Its inherent chemical functionalities—a nucleophilic amino group and a reactive bromine atom on the pyridine core—provide a versatile platform for a variety of chemical transformations. This dual reactivity allows for its use as a key building block in the synthesis of complex molecular architectures with a wide array of potential applications.
One of the most powerful methods for elaborating the this compound core is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. mdpi.comillinois.edulibretexts.org This reaction facilitates the formation of a carbon-carbon bond between the brominated pyridine and a variety of organoboron compounds, leading to the synthesis of diverse biaryl and substituted pyridine derivatives. mdpi.commdpi.com
Detailed Research Findings: Suzuki-Miyaura Cross-Coupling Reactions
Research has demonstrated the successful application of a related compound, 5-bromo-2-methylpyridin-3-amine, in palladium-catalyzed Suzuki cross-coupling reactions to produce a library of novel pyridine derivatives. mdpi.com This work provides a strong model for the potential reactivity of this compound. In a typical reaction, the bromo-aminopyridine is coupled with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403). mdpi.com
The reaction conditions are generally mild, often carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures (85–95 °C). mdpi.com A key consideration in these reactions is the potential for the primary amine to interfere with the catalytic cycle. mdpi.com To circumvent this, the amino group can be protected, for instance as an acetamide, prior to the coupling reaction. This strategy involves reacting the starting amine with acetic anhydride. mdpi.com Following the successful C-C bond formation, the protecting group can be removed if desired to yield the functionalized aminopyridine.
The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring. The electronic properties of the substituents on the arylboronic acid, whether electron-donating or electron-withdrawing, have been shown to have no significant impact on the reaction efficiency, leading to moderate to good yields of the desired products. mdpi.com This robust nature enables the creation of a diverse library of molecules with varying steric and electronic profiles, which is crucial for applications such as medicinal chemistry and materials science. acs.orgwhiterose.ac.uk
The resulting highly functionalized pyridine derivatives, featuring both the core amino-dimethylpyridine structure and a newly introduced aryl group, possess diverse reactivity profiles themselves. The amino group can be further modified, and the newly introduced aryl ring can participate in subsequent chemical transformations, opening avenues for the synthesis of even more complex molecular structures.
Data Table: Exemplar Suzuki-Miyaura Coupling Reaction
The following interactive table details a representative Suzuki-Miyaura cross-coupling reaction, illustrating the transformation of a protected 5-bromo-aminopyridine derivative into a more complex, functionalized molecule. This data is based on analogous reactions reported in the literature. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| N-(5-Bromo-2,3-dimethylpyridin-4-yl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | N-(2,3-Dimethyl-5-phenylpyridin-4-yl)acetamide | Moderate to Good |
| N-(5-Bromo-2,3-dimethylpyridin-4-yl)acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | N-(5-(4-Methoxyphenyl)-2,3-dimethylpyridin-4-yl)acetamide | Moderate to Good |
| N-(5-Bromo-2,3-dimethylpyridin-4-yl)acetamide | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | N-(5-(3-Chlorophenyl)-2,3-dimethylpyridin-4-yl)acetamide | Moderate to Good |
| N-(5-Bromo-2,3-dimethylpyridin-4-yl)acetamide | Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | N-(2,3-Dimethyl-5-(naphthalen-1-yl)pyridin-4-yl)acetamide | Moderate to Good |
Catalytic Applications and Ligand Design Potential
5-Bromo-2,3-dimethylpyridin-4-amine as a Potential Ligand in Transition Metal Catalysis
Substituted pyridines are a cornerstone of ligand design in transition metal catalysis, owing to their ability to form stable complexes with a variety of metals and to fine-tune the steric and electronic properties of the catalytic center. This compound, with its multiple coordination points, could serve as a versatile ligand in several catalytic transformations.
The bromine atom at the 5-position of this compound makes it a prime candidate for use in cross-coupling reactions, not as a catalyst itself, but as a substrate that, upon reaction, can generate derivatives with interesting catalytic properties. More importantly, the pyridine (B92270) nitrogen and the exocyclic amine can act as a bidentate ligand for transition metals like palladium and nickel, which are commonly used in cross-coupling catalysis.
While no specific studies on the use of this compound as a ligand in cross-coupling have been reported, the behavior of similar brominated aminopyridine derivatives in Suzuki-Miyaura cross-coupling reactions provides a strong indication of its potential. For instance, related compounds have been successfully coupled with arylboronic acids in the presence of a palladium catalyst to form more complex pyridine derivatives. mdpi.com These reactions typically proceed under standard Suzuki coupling conditions, as illustrated in the table below, which summarizes typical conditions for related compounds.
Table 1: Representative Conditions for Suzuki Cross-Coupling of Bromo-aminopyridine Derivatives
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/Water | 85-95 | Moderate to Good | mdpi.com |
| Pd(OAc)₂ | K₂CO₃ | DMF | 100 | Good |
The resulting aryl-substituted dimethylpyridin-4-amines could then be explored as ligands themselves, where the newly introduced aryl group could be further functionalized to modulate the ligand's properties.
The development of chiral ligands is paramount for enantioselective transition metal catalysis. While this compound is achiral, it serves as a valuable scaffold for the design of new chiral ligands. The introduction of a chiral center, for instance, by replacing one of the methyl groups with a chiral substituent or by derivatizing the amino group with a chiral moiety, could lead to a new class of chiral pyridin-4-amine ligands.
The design of such ligands would be guided by principles established for other chiral pyridine-based ligands, such as chiral DMAP (4-dimethylaminopyridine) derivatives, which have been successfully employed in a range of asymmetric transformations. bham.ac.uknih.gov The steric and electronic environment around the metal center could be systematically varied by modifying the chiral group, allowing for the optimization of enantioselectivity in reactions such as asymmetric allylic alkylations or Heck reactions.
Evaluation of Organocatalytic Properties of Pyridin-4-amine Derivatives
Pyridin-4-amine derivatives, most notably DMAP, are well-known nucleophilic organocatalysts. wikipedia.org They are highly effective in promoting a variety of reactions, including acylations, esterifications, and rearrangements. The catalytic activity of these compounds stems from the increased nucleophilicity of the pyridine nitrogen due to the electron-donating effect of the amino group at the 4-position.
For this compound, the presence of two electron-donating methyl groups at the 2- and 3-positions would be expected to enhance the basicity and nucleophilicity of the pyridine nitrogen, potentially making it a more active organocatalyst than DMAP itself. However, the electron-withdrawing nature of the bromine atom at the 5-position would counteract this effect to some extent. The net effect on the catalytic activity would depend on the balance of these opposing electronic influences.
To evaluate the organocatalytic properties of this compound, it could be tested in standard benchmark reactions, such as the acetylation of a sterically hindered alcohol, and its performance compared to that of DMAP and other pyridin-4-amine catalysts.
Design of Chiral Derivatives for Asymmetric Catalysis
Building on the concept of using this compound as a scaffold, several strategies could be employed to design chiral derivatives for asymmetric organocatalysis. One approach involves the introduction of planar chirality, similar to the design of some highly effective chiral DMAP derivatives. nih.gov This could potentially be achieved by synthesizing a derivative with restricted rotation around a C-N bond.
Another strategy would be to introduce a chiral center at one of the methyl groups or by attaching a chiral auxiliary to the amino group. For example, reaction with a chiral acid chloride could yield a chiral amide that could be tested as an asymmetric acyl transfer catalyst.
The development of such chiral derivatives of this compound would open up new avenues for the application of this compound in asymmetric synthesis, a field of critical importance in the preparation of enantiomerically pure pharmaceuticals and other fine chemicals.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Gaps
Halogenated aminopyridines, including 5-Bromo-2,3-dimethylpyridin-4-amine and its isomers, are recognized for their significant biological properties. These compounds are pivotal in the development of a wide array of derivatives with applications in medicinal science, including anticancer, antiviral, anti-tuberculosis, anti-malarial, antifungal, and antidiabetic treatments. researchgate.net The unique substitution pattern on the pyridine (B92270) ring of compounds like 5-Bromo-3,4-dimethylpyridin-2-amine gives them distinct chemical and biological properties, making them valuable for synthesizing novel compounds.
A significant academic contribution lies in their role as intermediates in synthesizing more complex molecules. For instance, the related compound 5-Bromo-2,3-dimethylpyridine is a known organic intermediate used in the synthesis of compounds with potential anticancer activity, specifically those that inhibit PI3 kinase activity. guidechem.com The pyridine skeleton is of great importance in both chemistry and biology due to its presence in various pharmacologically active agents. nih.gov
Despite the broad interest in halogenated aminopyridines, a specific research gap exists concerning the dedicated study of this compound itself. While much is known about its isomers and related compounds, detailed investigations into its unique biological activities and reaction kinetics are less common. Further research is needed to fully elucidate its potential as an active pharmaceutical ingredient and to explore its specific interactions with biological targets. fishersci.cafishersci.no
Emerging Methodologies for Synthesis and Functionalization
The synthesis and functionalization of halogenated aminopyridines are continually evolving, with new methodologies aiming for greater efficiency and sustainability.
One established method for a related precursor involves the bromination of 2,3-dimethylpyridine using bromine in fuming sulfuric acid. guidechem.com More modern approaches for the synthesis of related isomers, such as 5-bromo-3,4-dimethylpyridin-2-amine, utilize nickel catalysts for carbon-carbon bond formation. google.com This represents a shift towards more versatile and efficient transition-metal-catalyzed reactions.
Emerging methodologies are focusing on greener and more rapid synthesis routes. Microwave-assisted synthesis has been successfully employed for the preparation of 3-amino-5-bromopyridine (B85033) derivatives, offering enhanced reaction times and higher yields compared to conventional heating. clockss.org Photochemical synthesis is another novel approach being used for the functionalization of related heterocyclic systems like imidazopyridines. mdpi.com
Furthermore, advanced functionalization techniques such as aryne aminohalogenation are being developed, allowing for the difunctionalization of arynes with protic amines. nih.gov Palladium-catalyzed cross-coupling reactions, like the Suzuki cross-coupling, are also widely used to create novel pyridine derivatives from bromo-aminopyridine precursors. mdpi.com
| Methodology | Description | Key Advantages |
| Nickel-Catalyzed C-C Bond Formation | Employs a nickel catalyst to form a carbon-carbon bond by replacing a bromo substituent with a methyl group. google.com | High yield and complete consumption of starting material compared to some palladium catalysts. google.com |
| Microwave-Assisted Synthesis | Utilizes microwave heating to accelerate the reaction between a dibromopyridine and an amine. clockss.org | Rapid, high yield, high purity, and avoids the need for metal catalysts or harsh thermal conditions. clockss.org |
| Suzuki Cross-Coupling | A palladium-catalyzed reaction between a bromo-aminopyridine and an arylboronic acid. mdpi.com | Versatile for creating a diverse series of novel pyridine derivatives in moderate to good yields. mdpi.com |
| Aryne Aminohalogenation | A method for the difunctionalization of arynes using protic amines, enabled by halogen transfer reagents. nih.gov | Tolerates a broad range of substrates, including sterically-hindered amines and various heterocycles. nih.gov |
| Photochemical Synthesis | Utilizes visible-light irradiation and a photoredox catalyst for functionalization. mdpi.com | Can be performed under metal-free conditions and allows for regioselective functionalization. mdpi.com |
Future Prospects in Materials Science and Advanced Organic Synthesis
The unique structural features of halogenated aminopyridines position them as promising candidates for future applications in materials science and advanced organic synthesis. The presence of both a halogen atom and an amino group allows for the formation of specific non-covalent interactions, such as hydrogen and halogen bonds. acs.orgacs.org
In materials science, these interactions are crucial for crystal engineering and the design of supramolecular assemblies. mdpi.com The ability to form predictable networks makes these compounds valuable building blocks for creating novel solid-state materials with tailored properties. acs.orgacs.org The study of related halogenated pyrazine (B50134) complexes with copper(I) halides has shown potential for creating coordination polymers with interesting network architectures, suggesting possibilities for gas storage or separation applications. mdpi.com
In advanced organic synthesis, halogenated aminopyridines serve as versatile synthons. The bromine atom acts as a handle for a variety of cross-coupling reactions, enabling the construction of complex molecular scaffolds. mdpi.com Their role as precursors to pharmaceutically active molecules, particularly in the synthesis of kinase inhibitors for cancer therapy, underscores their importance. researchgate.netguidechem.com Future research will likely focus on leveraging these compounds for the late-stage functionalization of complex molecules and for the development of more efficient and selective synthetic transformations. nih.gov
Challenges and Opportunities in the Field of Halogenated Aminopyridines
The field of halogenated aminopyridines is presented with both challenges and significant opportunities that will drive future research.
Challenges:
Regioselectivity: A primary challenge is controlling the regioselectivity during functionalization reactions. The pyridine ring can be substituted at multiple positions, often leading to mixtures of isomers that can be difficult to separate. clockss.orgresearchgate.net
Reaction Conditions: Some synthetic methods require harsh conditions or the use of hazardous reagents. clockss.org The use of transition metal catalysts, while effective, can lead to environmental concerns and product contamination, necessitating the development of metal-free alternatives. researchgate.net
Purification: The synthesis of certain derivatives can result in the formation of multiple by-products, leading to complex purification processes. clockss.org
Opportunities:
Q & A
Q. Optimization strategies :
- Catalyst loading (e.g., 5 mol% Pd catalyst).
- Solvent choice (dioxane/water mixtures enhance coupling efficiency).
- Temperature control to minimize side reactions.
How is X-ray crystallography applied to confirm the molecular structure of this compound?
Basic
Crystallographic refinement using programs like SHELXL (part of the SHELX suite) resolves bond lengths, angles, and hydrogen-bonding interactions. For example:
- Intermolecular N–H···N hydrogen bonds stabilize crystal packing .
- Data collection at high resolution (e.g., 0.84 Å) ensures accuracy .
Table 1 : Example Crystallographic Parameters (Adapted from )
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/c |
| Bond length (C–Br) | 1.89 Å |
| Hydrogen bond (N–H···N) | 2.50 Å |
What safety protocols are critical when handling brominated pyridinamines?
Basic
Key precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.
- Storage : In cool, dry conditions away from incompatible reagents (e.g., strong oxidizers) .
How can Suzuki-Miyaura cross-coupling functionalize this compound?
Advanced
The bromine substituent acts as a leaving group for coupling with arylboronic acids. A typical procedure involves:
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Solvent : 1,4-dioxane/water (4:1 v/v).
- Base : K₃PO₄ to deprotonate intermediates.
- Temperature : 85–95°C for 15+ hours .
Q. Applications :
- Introduce aryl/heteroaryl groups for drug discovery.
- Modify electronic properties for material science.
What analytical techniques ensure purity and structural integrity?
Q. Basic
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm).
- HPLC : Purity assessment (>95% by area normalization).
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 215).
How are low yields in reductive amination of bromopyridines addressed?
Q. Advanced
- Excess reducing agent : Sodium cyanoborohydride (1.1 equiv) improves conversion .
- pH control : Mildly acidic conditions (pH 4–6) enhance imine formation.
- Purification : Column chromatography or recrystallization removes unreacted starting materials.
Resolving contradictory NMR data due to substituent effects
Q. Advanced
- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments.
- X-ray validation : Resolves ambiguities in regiochemistry .
Common byproducts in synthesis and mitigation strategies
Q. Advanced
- Debromination : Occurs under harsh conditions; use milder reagents (e.g., NaBH₃CN instead of NaBH₄).
- Dimerization : Minimized by slow addition of reactants and dilute conditions.
Steric/electronic effects on reactivity
Q. Advanced
- Steric hindrance : Methyl groups at positions 2 and 3 may slow cross-coupling; bulkier ligands (e.g., SPhos) improve efficiency.
- Electronic effects : Bromine’s electron-withdrawing nature activates the pyridine ring for nucleophilic substitution .
Best practices for storage and stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
